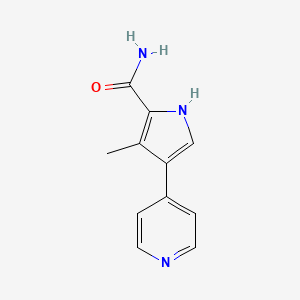
3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a methyl group at the 3-position, a pyridinyl group at the 4-position, and a carboxamide group at the 2-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction parameters such as temperature and time, are crucial factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.
Applications De Recherche Scientifique
3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-(4-pyridinyl)benzoic acid: This compound shares a similar pyridinyl group but differs in the presence of a benzoic acid moiety instead of a pyrrole ring.
4-(5-bromo)pyridinyl pyrazolinone derivatives: These compounds contain a pyridinyl group and are studied for their photoresponsive properties.
Uniqueness
3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C11H11N3O |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
3-methyl-4-pyridin-4-yl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H11N3O/c1-7-9(6-14-10(7)11(12)15)8-2-4-13-5-3-8/h2-6,14H,1H3,(H2,12,15) |
Clé InChI |
MJQYFYSOJQOQNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC=C1C2=CC=NC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


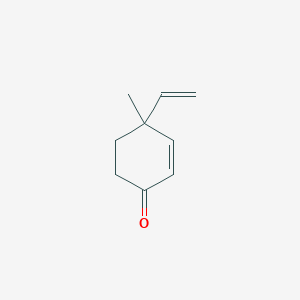
![2-[3-(Cyclopropylmethanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13981388.png)
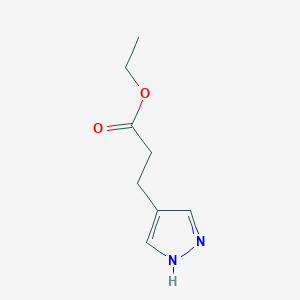
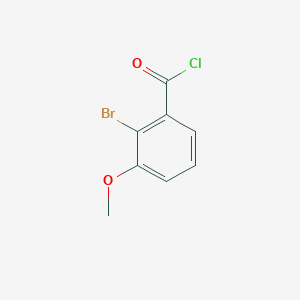
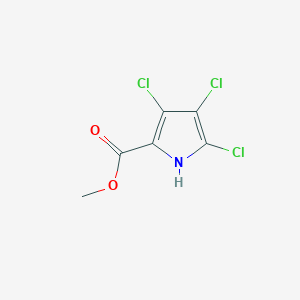
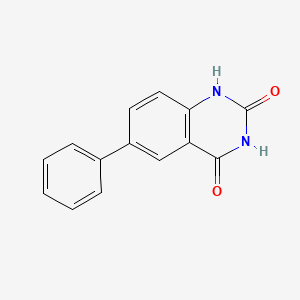


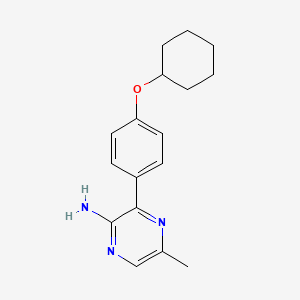
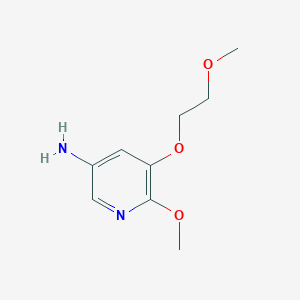
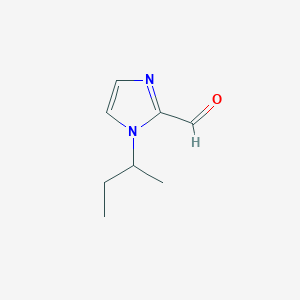

![1-[3-(3-Bromophenyl)phenyl]ethan-1-one](/img/structure/B13981449.png)
![3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13981454.png)
